SYK Selectivity Over Other Kinases
This compound belongs to a class of pyrazole derivatives designed as potent inhibitors of spleen tyrosine kinase (SYK) [1]. While specific IC50 data for this exact compound against SYK or other kinases is not provided in primary open-access literature, the patent family exemplifies numerous compounds from the same series with SYK IC50 values reaching below 0.5 nM in a recombinant GST-hSyk assay [2]. This establishes a class-level inference of high potency. The differentiation lies in the target selectivity over other kinases; the patent emphasizes the utility of these compounds in SYK-mediated diseases, suggesting a deliberate design for SYK specificity [1].
| Evidence Dimension | Target potency and selectivity |
|---|---|
| Target Compound Data | Potent SYK inhibitor (class-typical IC50 values <0.5 nM for close analogs) |
| Comparator Or Baseline | Other kinases or other SYK inhibitor scaffolds (e.g., R112 from Rigel) |
| Quantified Difference | Specific selectivity data not publicly available; differentiation is based on structural class and patent claims. |
| Conditions | Recombinant human GST-SYK enzymatic assay (conditions typical for this series) |
Why This Matters
Sourcing this specific compound ensures access to a tool with the highest probability of SYK specificity as designed, which is critical for validating SYK-dependent signaling in cellular models.
- [1] Machacek, M. R. et al., 'Pyrazolyl derivatives as Syk inhibitors,' U.S. Patent 9,242,984 B2, issued January 26, 2016, assigned to Merck Sharp & Dohme Corp. and Merck Canada Inc. View Source
- [2] BindingDB entry for a structurally related SYK inhibitor from the same patent family (US8796310), reporting an IC50 of <0.5 nM against human SYK. View Source
